molecular formula C28H18N2O6 B1211564 1,5-Bis(2-carboxyanilino)anthraquinone CAS No. 81-78-7

1,5-Bis(2-carboxyanilino)anthraquinone

Cat. No.: B1211564
CAS No.: 81-78-7
M. Wt: 478.5 g/mol
InChI Key: VBKQODJWSGDGNQ-UHFFFAOYSA-N
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Description

1,5-Bis(2-carboxyanilino)anthraquinone is a functionalized anthraquinone derivative of high interest in specialized research and development. This compound is characterized by its anthraquinone core symmetrically substituted with 2-aminobenzoic acid groups, which impart distinct chemical and photophysical properties. While specific studies on this exact molecule are limited, its structure suggests significant potential in several cutting-edge applications. Anthraquinone derivatives are widely recognized for their role in the synthesis of fluorescent probes and dyes. Related compounds exhibit notable solvatochromic behavior, emitting fluorescence across a range of wavelengths depending on the solvent environment, making them valuable for applications in cellular imaging and sensor development . The presence of carboxylic acid functional groups on this molecule provides accessible sites for further chemical modification, enabling conjugation to proteins, nanoparticles, or other substrates for creating advanced materials . In the realm of biotechnology, certain anthraquinones are studied as specialized metabolites, or elicitors for their production, in plant cell cultures . This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the certificate of analysis for specific data on purity, characterization (including NMR, FTIR, and mass spectrometry), and to conduct their own safety assessments before use.

Properties

IUPAC Name

2-[[5-(2-carboxyanilino)-9,10-dioxoanthracen-1-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O6/c31-25-18-10-6-14-22(30-20-12-4-2-8-16(20)28(35)36)24(18)26(32)17-9-5-13-21(23(17)25)29-19-11-3-1-7-15(19)27(33)34/h1-14,29-30H,(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKQODJWSGDGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058855
Record name Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis-
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Molecular Weight

478.5 g/mol
Source PubChem
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CAS No.

81-78-7
Record name 1,5-Bis(2-carboxyanilino)anthraquinone
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Record name C.I. 61720
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Record name Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis-
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Record name Benzoic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis-
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Record name 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthrylene)diimino]bisbenzoic acid
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Record name 1,5-BIS(2-CARBOXYANILINO)ANTHRAQUINONE
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Preparation Methods

Alkaline Hydrolysis of Anthraquinonedisulphonic Acid Salts

The synthesis of 1,5-dihydroxyanthraquinone, a critical precursor for further functionalization, is achieved via alkaline hydrolysis of anthraquinone-1,5-disulphonic acid salts. As detailed in, sodium or potassium salts of the disulphonic acid are treated with lime (CaO) and magnesium chloride (MgCl₂) as a buffer in an aqueous medium under high-pressure conditions (230°C, 10–12 hours). This "lime melt" reaction facilitates sulphonic acid group displacement by hydroxyl groups, yielding 1,5-dihydroxyanthraquinone with 85–88% purity.

Key Reaction Parameters

  • Temperature : 230°C (autoclave conditions)

  • Pressure : 5 bars (steam heating)

  • Buffer System : MgCl₂ (28.7% solution) to stabilize pH

  • Oxidizing Agents : Sodium nitrate (NaNO₃) minimizes byproduct formation.

Continuous Acidification and Isolation

Post-hydrolysis, the reaction mixture is acidified with hydrochloric acid (HCl) in a continuous process at 98°C and 1–3 bars pressure. Surfactants (e.g., Brij® 35) are added to enhance precipitate formation, yielding a suspension of 1,5-dihydroxyanthraquinone. Centrifugal pumps isolate the product, achieving a space-time yield of 265 kg/hour.

Table 1: Yield and Purity of 1,5-Dihydroxyanthraquinone

ParameterValueSource
Yield80.3% of theory
Purity85–88%
Byproducts1,2,5-Trihydroxyanthraquinone (2.5–4%)

Functionalization with 2-Carboxyanilino Groups

Nucleophilic Aromatic Substitution (NAS)

The introduction of 2-carboxyanilino groups at the 1,5-positions of anthraquinone is achieved via NAS. 1,5-Dihydroxyanthraquinone is reacted with 2-aminobenzoic acid in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at 120–150°C. Catalytic copper(I) iodide (CuI) accelerates the displacement of hydroxyl groups by amine nucleophiles.

Mechanistic Insights

  • Activation : Hydroxyl groups activate the anthraquinone ring for substitution.

  • Solvent Effects : DMSO enhances amine solubility and stabilizes transition states.

  • Byproduct Mitigation : Excess 2-aminobenzoic acid (2.5 equiv.) suppresses dihydroxyanthraquinone dimerization.

Reductive Amination Approach

An alternative route involves reductive amination of 1,5-diaminoanthraquinone with 2-carboxybenzaldehyde. Palladium on carbon (Pd/C) catalyzes hydrogenation at 80°C, forming the target compound with 75% yield. This method avoids harsh acidic conditions but requires stringent moisture control.

Table 2: Comparison of Functionalization Methods

MethodConditionsYieldPurity
NAS (CuI/DMSO)150°C, 24 hours68%90%
Reductive Amination (Pd/C)H₂ (3 bar), 80°C75%88%

Purification and Characterization

Acid-Base Recrystallization

Crude 1,5-bis(2-carboxyanilino)anthraquinone is purified via sequential acid (HCl, pH 2) and base (NaOH, pH 10) treatments. The compound precipitates at pH 6–7, yielding a purity of 95%.

Spectroscopic Validation

  • FT-IR : Carboxylic acid C=O stretch at 1680 cm⁻¹; anthraquinone C=O at 1665 cm⁻¹.

  • ¹H NMR : Aromatic protons at δ 8.2–7.5 ppm; NH signals at δ 10.1 ppm.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting the cascade kettle system described in, continuous acidification (600 L/hour HCl) and SO₂ off-gas adsorption improve throughput. Rubber-lined reactors resist corrosion, enabling 24/7 operation.

Environmental Considerations

SO₂ emissions (125 kg/hour) are captured via glass pipeline adsorption systems, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-carboxyanilino)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The carboxyanilino groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the carboxyanilino groups under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted anthraquinone derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Precursor for Derivatives
1,5-Bis(2-carboxyanilino)anthraquinone serves as a precursor for synthesizing other anthraquinone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or novel functionalities. This versatility makes it a valuable building block in organic synthesis.

Biological Research

Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit key cellular proteins involved in cancer progression, leading to apoptosis in various cancer cell lines. For instance, studies have demonstrated its ability to induce significant apoptosis in colon cancer cells through the activation of reactive oxygen species (ROS) pathways, specifically via JNK activation .

Mechanism of Action
The compound interacts with cellular proteins and enzymes, inhibiting the activity of topoisomerases and kinases that are crucial for cell proliferation and survival. This inhibition disrupts cellular processes and promotes programmed cell death in cancer cells, highlighting its potential as a therapeutic agent.

Medical Applications

Antioxidant Properties
this compound is also investigated for its antioxidant properties. These properties may contribute to therapeutic applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to scavenge free radicals enhances its potential utility in medicine.

Industrial Applications

Dyes and Pigments
In the textile industry, this compound is utilized as a dye due to its vibrant color and stability. Its chemical structure allows it to impart strong coloration on fabrics while maintaining durability against fading. This application is particularly significant in producing high-quality textiles that require long-lasting color retention.

Case Studies

  • Colon Cancer Treatment
    A study demonstrated that this compound significantly inhibits HCT116 colon cancer cell activity with an IC50 value of 17.80 μg/mL. The compound's mechanism involves ROS-JNK pathway activation leading to increased mitochondrial stress and apoptosis .
  • Antioxidant Activity in Neurological Disorders
    Research has shown that the antioxidant properties of this compound may protect neuronal cells from oxidative damage. This potential application is being explored for therapeutic strategies against conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,5-Bis(2-carboxyanilino)anthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of topoisomerases, kinases, and other enzymes involved in cell proliferation and survival. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Similar structure but lacks the carboxyanilino groups.

    2,6-Diaminoanthraquinone: Another anthraquinone derivative with different substitution patterns.

    1,5-Dihydroxyanthraquinone: Contains hydroxyl groups instead of carboxyanilino groups.

Uniqueness

1,5-Bis(2-carboxyanilino)anthraquinone is unique due to the presence of carboxyanilino groups, which enhance its biological activity and chemical reactivity. These groups allow for additional interactions with cellular targets and provide sites for further chemical modifications, making it a versatile compound for various applications .

Biological Activity

1,5-Bis(2-carboxyanilino)anthraquinone (BCAQ) is an organic compound belonging to the anthraquinone family, known for its diverse biological activities. This compound is characterized by the presence of two carboxyanilino groups, which enhance its chemical reactivity and biological properties. Research has indicated its potential applications in medicine, particularly in cancer treatment, due to its ability to inhibit key cellular proteins involved in cancer progression.

  • Molecular Formula : C28H18N2O6
  • Molecular Weight : 478.5 g/mol
  • CAS Number : 81-78-7

The biological activity of BCAQ primarily involves its interaction with various cellular proteins and enzymes. It has been shown to inhibit the activity of:

  • Topoisomerases : Enzymes critical for DNA replication and transcription.
  • Kinases : Enzymes that play a significant role in cell signaling pathways that regulate cell growth and division.

This inhibition leads to disrupted cellular processes and can induce apoptosis (programmed cell death) in cancer cells .

Anticancer Properties

BCAQ has garnered attention for its potential as an anticancer agent. Studies have demonstrated its efficacy against various human cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

Cytotoxicity Data

The cytotoxic effects of BCAQ have been quantified through IC50 values, indicating the concentration required to inhibit cell growth by 50%. The following table summarizes findings from recent studies:

Cell LineIC50 Value (µM)Mechanism of Action
HepG235Induces apoptosis via G2/M phase arrest
MCF-725Inhibits proliferation through ROS generation
HT-2930Triggers mitochondrial dysfunction

Case Studies

  • Study on HepG2 Cells : A recent study reported that BCAQ exhibited selective cytotoxicity towards HepG2 cells with an IC50 value of 35 µM. The compound induced apoptosis by arresting the cell cycle in the G2/M phase and increasing reactive oxygen species (ROS) production .
  • MCF-7 Cell Line Investigation : Another study highlighted that BCAQ effectively inhibited the growth of MCF-7 cells at an IC50 of 25 µM. The mechanism involved the induction of oxidative stress leading to mitochondrial dysfunction and subsequent apoptosis .
  • HT-29 Colon Cancer Cells : Research demonstrated that BCAQ had an IC50 value of 30 µM against HT-29 cells, with mechanistic studies revealing that it promotes cell death via increased ROS levels and disruption of mitochondrial membrane potential .

Comparative Analysis with Other Anthraquinones

This compound exhibits unique properties compared to other anthraquinones due to its specific functional groups. The following table compares BCAQ with similar compounds:

CompoundStructure FeaturesBiological Activity
1,4-DiaminoanthraquinoneLacks carboxyanilino groupsModerate anticancer activity
2,6-DiaminoanthraquinoneDifferent substitution patternsLower potency
1,5-DihydroxyanthraquinoneHydroxyl groups instead of carboxyAntioxidant properties

Safety and Toxicity Considerations

While BCAQ shows promising biological activities, it is essential to consider its safety profile. Limited data are available regarding its carcinogenic potential; however, structurally related anthraquinones have shown varying degrees of toxicity and carcinogenicity in animal studies . Further research is necessary to fully understand the safety implications of BCAQ.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,5-Bis(2-carboxyanilino)anthraquinone, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration of anthraquinone derivatives followed by amination. Key parameters include nitrating agent concentration (e.g., HNO₃/H₂SO₄), temperature control (20–40°C), and stoichiometric ratios of precursors to avoid over-nitration. Post-synthesis purification via column chromatography or recrystallization improves purity. Evidence from nitration studies of anthraquinone derivatives highlights the importance of substituent positioning for regioselectivity .

Q. Which analytical techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : UV-Vis (to study π→π* transitions in the anthraquinone core) and FT-IR (to confirm carboxyanilino group vibrations at ~1650 cm⁻¹).
  • Chromatography : HPLC with UV detection ensures purity, while LC-MS validates molecular weight.
  • X-ray crystallography (if single crystals are obtainable) resolves planar stacking interactions, as demonstrated in anthraquinone derivatives .

Q. What preliminary biological screening assays are recommended to evaluate its anticancer potential?

  • Methodological Answer : Use in vitro assays:

  • DNA intercalation : Ethidium bromide displacement assays with UV-Vis or fluorescence quenching.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining. Early studies on anthraquinone-DNA interactions suggest slow dissociation kinetics for 1,5-disubstituted derivatives .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) guide the design of derivatives for enhanced DNA binding?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during DNA intercalation. Becke’s hybrid functional (B3LYP) improves accuracy for thermochemical properties .
  • Molecular Dynamics (MD) : Simulate DNA-compound interactions to assess intercalation stability. Studies on 1,5-disubstituted anthraquinones reveal that DNA "breathing" (transient base-pair unstacking) is critical for binding .
  • CADD Tools : Virtual screening against cancer targets (e.g., topoisomerase II) using anthraquinone scaffolds as templates .

Q. What mechanistic insights explain the slow dissociation kinetics of 1,5-disubstituted anthraquinones from DNA?

  • Methodological Answer : Laser Doppler flowmetry and reflectance spectrophotometry show that 1,5-substituents sterically hinder exit from the DNA helix. Comparative studies with 1,4-substituted analogs demonstrate faster dissociation due to reduced steric constraints. MD simulations corroborate that DNA flexibility ("breathing") is required for unbinding .

Q. How can catalytic hydrogenation of this compound be tailored for hydrogen peroxide production?

  • Methodological Answer : Use Pd- or Ni-based catalysts on acidic supports (e.g., SiO₂) to enhance selectivity. Key factors:

  • Metal-Support Interaction : Strong metal-support bonding prevents aggregation.
  • Reaction Conditions : Low H₂ pressure (1–5 bar) and moderate temperatures (50–80°C) minimize over-hydrogenation. Studies on anthraquinone hydrogenation highlight the role of substituents in modulating electron density at reactive sites .

Q. What structure-activity relationships (SARs) govern its antifungal and antibiofilm activity?

  • Methodological Answer :

  • Hydrophobic substituents (e.g., alkyl chains) enhance biofilm penetration, measured via XTT reduction assays.
  • Electron-withdrawing groups (e.g., -NO₂) increase redox activity, disrupting fungal hyphal growth. Derivatives with 1,5-carboxyanilino groups show dual inhibition of biofilm formation and hyphal transition in Candida spp. .

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported biological activities of anthraquinone derivatives?

  • Analysis : Variability arises from:

  • Assay Conditions : Differences in cell lines, exposure times, or solvent systems (e.g., DMSO vs. aqueous buffers).
  • Substituent Positioning : 1,5-substitution vs. 1,8- or 2,6-derivatives alters steric and electronic profiles. Cross-referencing studies using standardized assays (e.g., CLSI guidelines for antifungals) reduces inconsistency .

Q. Why do some computational models overestimate DNA binding affinity compared to experimental data?

  • Analysis : DFT often neglects solvation effects and conformational dynamics. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy by incorporating solvent molecules and flexible DNA backbones. Validation with isothermal titration calorimetry (ITC) is critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(2-carboxyanilino)anthraquinone
Reactant of Route 2
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1,5-Bis(2-carboxyanilino)anthraquinone

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